3-(5-Fluoro-2-methylphenyl)-5-trifluoromethylbenzoic acid 3-(5-Fluoro-2-methylphenyl)-5-trifluoromethylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 1261905-15-0
VCID: VC11755814
InChI: InChI=1S/C15H10F4O2/c1-8-2-3-12(16)7-13(8)9-4-10(14(20)21)6-11(5-9)15(17,18)19/h2-7H,1H3,(H,20,21)
SMILES: CC1=C(C=C(C=C1)F)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Molecular Formula: C15H10F4O2
Molecular Weight: 298.23 g/mol

3-(5-Fluoro-2-methylphenyl)-5-trifluoromethylbenzoic acid

CAS No.: 1261905-15-0

Cat. No.: VC11755814

Molecular Formula: C15H10F4O2

Molecular Weight: 298.23 g/mol

* For research use only. Not for human or veterinary use.

3-(5-Fluoro-2-methylphenyl)-5-trifluoromethylbenzoic acid - 1261905-15-0

Specification

CAS No. 1261905-15-0
Molecular Formula C15H10F4O2
Molecular Weight 298.23 g/mol
IUPAC Name 3-(5-fluoro-2-methylphenyl)-5-(trifluoromethyl)benzoic acid
Standard InChI InChI=1S/C15H10F4O2/c1-8-2-3-12(16)7-13(8)9-4-10(14(20)21)6-11(5-9)15(17,18)19/h2-7H,1H3,(H,20,21)
Standard InChI Key GYGGUCSOUYPXKX-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)F)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Canonical SMILES CC1=C(C=C(C=C1)F)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O

Introduction

3-(5-Fluoro-2-methylphenyl)-5-trifluoromethylbenzoic acid is a complex organic compound that combines a benzoic acid backbone with a trifluoromethyl group and a fluoromethylphenyl substituent. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features, which can influence its reactivity and biological activity.

Synthesis Methods

The synthesis of 3-(5-Fluoro-2-methylphenyl)-5-trifluoromethylbenzoic acid typically involves multi-step reactions starting from simpler aromatic compounds. Common methods include:

  • Friedel-Crafts Acylation: This method involves the acylation of an aromatic ring followed by oxidation to form the benzoic acid derivative.

  • Suzuki Coupling: This palladium-catalyzed cross-coupling reaction can be used to introduce the fluoromethylphenyl group onto the benzoic acid backbone.

Biological and Chemical Applications

While specific biological activities of 3-(5-Fluoro-2-methylphenyl)-5-trifluoromethylbenzoic acid are not extensively documented, compounds with similar structures are often explored for their potential in pharmaceuticals and materials science. The trifluoromethyl group can enhance lipophilicity and metabolic stability, making such compounds interesting for drug development.

Research Findings and Future Directions

Research on compounds like 3-(5-Fluoro-2-methylphenyl)-5-trifluoromethylbenzoic acid is ongoing, with a focus on understanding their chemical properties and potential biological activities. Future studies may involve detailed pharmacokinetic analyses and in vitro assays to assess their efficacy and safety profiles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator